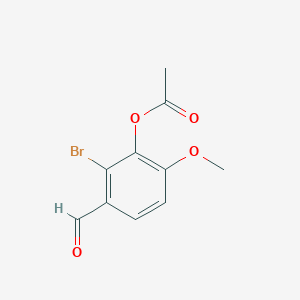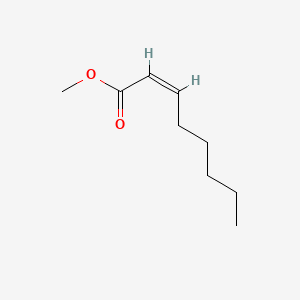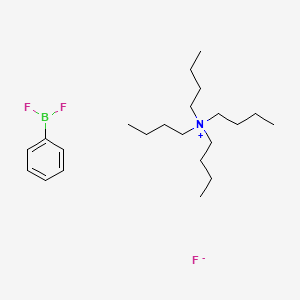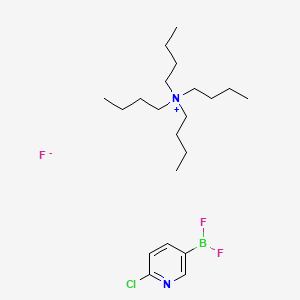
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that combines the properties of boron, fluorine, and nitrogen-containing organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 3-chlorophenylboronic acid with difluoroborane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反应分析
Types of Reactions
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group.
Oxidation and Reduction: The boron center can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Complex Formation: The compound can form complexes with other molecules, particularly those containing electron-donating groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted phenylboranes, while oxidation and reduction can lead to various boron-containing compounds with different oxidation states.
科学研究应用
Chemistry
In chemistry, (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is used as a reagent in organic synthesis. It can facilitate the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology and Medicine
The compound’s potential applications in biology and medicine are being explored, particularly in the development of boron-containing drugs. Boron compounds have shown promise in cancer therapy and as enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
作用机制
The mechanism by which (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form stable complexes with electron-rich species, influencing the reactivity and stability of the compound. The fluoride ion can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the fluorine and nitrogen-containing groups.
Difluoroborane: Contains the boron-fluorine moiety but lacks the phenyl and nitrogen-containing groups.
Tetrabutylammonium Fluoride: Contains the fluoride ion and nitrogen-containing group but lacks the boron and phenyl groups.
Uniqueness
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of boron, fluorine, and nitrogen-containing groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
属性
IUPAC Name |
(3-chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BClF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGLSXPBAPDAQN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BClF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8251934.png)
![Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B8251941.png)


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251957.png)
![5-[[2-[3-(Trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8251963.png)




